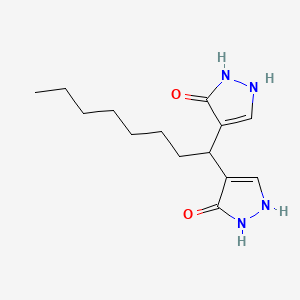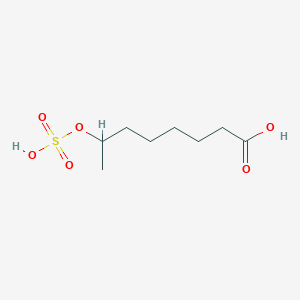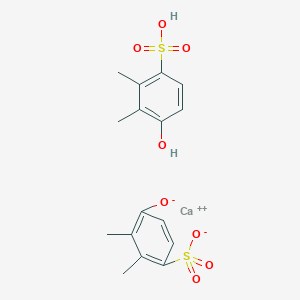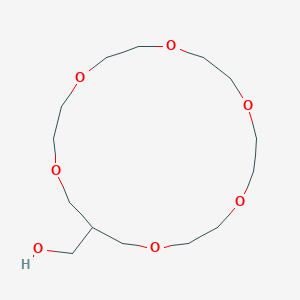![molecular formula C18H40N6O4 B14408128 Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine CAS No. 87016-02-2](/img/structure/B14408128.png)
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is a complex organic compound that combines the properties of acetic acid and guanidine derivatives This compound is known for its unique chemical structure, which includes a long alkyl chain and guanidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Dodecylamine and Cyanamide Reaction: Dodecylamine reacts with cyanamide to form a guanidine intermediate.
Addition of Acetic Acid: The guanidine intermediate is then treated with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanidine groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s guanidine groups make it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine involves its interaction with molecular targets through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
類似化合物との比較
Similar Compounds
Acetic acid;2-[12-(aminomethyl)dodecyl]guanidine: Similar structure but with an aminomethyl group instead of a diaminomethylideneamino group.
Acetic acid;2-[12-(methylamino)dodecyl]guanidine: Contains a methylamino group, leading to different chemical properties.
Uniqueness
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is unique due to its specific combination of functional groups and long alkyl chain. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
CAS番号 |
87016-02-2 |
|---|---|
分子式 |
C18H40N6O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine |
InChI |
InChI=1S/C14H32N6.2C2H4O2/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;2*1-2(3)4/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H3,(H,3,4) |
InChIキー |
KMYJWZPUVARENG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C(CCCCCCN=C(N)N)CCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


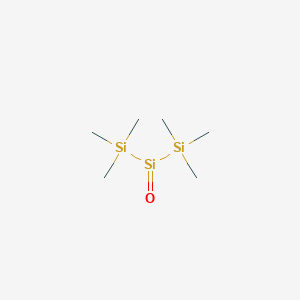

![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
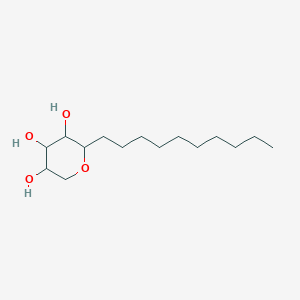
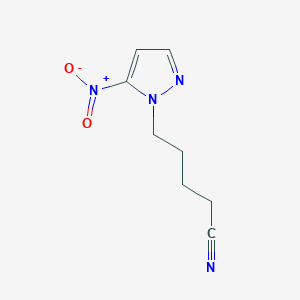

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)

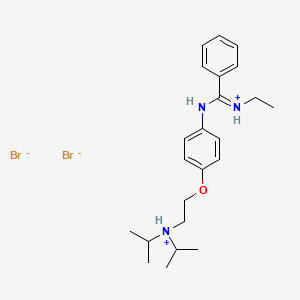
![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
